BenchChemオンラインストアへようこそ!

5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Solubility Pre-formulation Physicochemical profiling

5-(Cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is an indazole-based heterocyclic building block featuring a cyclobutylethynyl moiety at the 5‑position, a fluorine atom at the 3‑position, and a tetrahydropyran (THP) protecting group at the N1‑position. Its molecular formula is C18H19FN2O with a molecular weight of 298.35 g mol⁻¹.

Molecular Formula C18H19FN2O
Molecular Weight 298.4 g/mol
CAS No. 1365889-99-1
Cat. No. B1530460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
CAS1365889-99-1
Molecular FormulaC18H19FN2O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=C(C=C3)C#CC4CCC4)C(=N2)F
InChIInChI=1S/C18H19FN2O/c19-18-15-12-14(8-7-13-4-3-5-13)9-10-16(15)21(20-18)17-6-1-2-11-22-17/h9-10,12-13,17H,1-6,11H2
InChIKeyOMMCXFAXAPVZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1365889-99-1): Sourcing & Differentiation Guide


5-(Cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is an indazole-based heterocyclic building block featuring a cyclobutylethynyl moiety at the 5‑position, a fluorine atom at the 3‑position, and a tetrahydropyran (THP) protecting group at the N1‑position . Its molecular formula is C18H19FN2O with a molecular weight of 298.35 g mol⁻¹ . The compound is primarily employed as a synthetic intermediate in the construction of kinase‑targeted libraries, particularly for fibroblast growth factor receptor (FGFR) and polo‑like kinase 4 (PLK4) inhibitor programs, where the THP group enables regioselective functionalization and the cyclobutylalkyne moiety introduces conformational constraint and sp³ character absent in planar arylalkyne analogs [1].

Why Generic Indazole Building Blocks Cannot Replace 5-(Cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole


Replacing this compound with a generic 5‑alkynyl‑1H‑indazole or a non‑fluorinated analog undermines both synthetic efficiency and the physicochemical profile of downstream candidates. The N1‑THP group is not a trivial protecting group; it is specifically required for selective palladium‑catalyzed cross‑couplings at the 5‑position without competing N‑alkylation or oxidative degradation, as demonstrated in the multi‑step syntheses of FGFR‑targeted indazoles [1]. Removing the 3‑fluoro substituent alters the electron density of the indazole core, shifting the regioselectivity of electrophilic aromatic substitution and potentially reducing metabolic stability. The cyclobutylethynyl group is structurally unique: its non‑planar, strain‑releasing four‑membered ring provides a higher fraction of sp³‑hybridized carbons (Fsp³) than phenyl‑ or linear‑alkyl‑alkyne analogs, a parameter repeatedly associated with improved clinical success rates and reduced promiscuity [2]. Thus, substitution with a simpler alkyne or a non‑fluorinated indazole changes not just one property but an entire network of reactivity, selectivity, and drug‑likeness.

Quantitative Differentiation Evidence for 5-(Cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole


Aqueous Solubility Defines Handling and Formulation Boundaries

The calculated aqueous solubility of 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is 1.7 × 10⁻³ g L⁻¹ (≈ 5.7 µM) at 25 °C . For context, this value places the compound in the ‘practically insoluble’ category (USP definition < 0.1 mg mL⁻¹). In comparison, the des‑cyclobutyl, phenyl‑alkyne analog 5-(phenylethynyl)-1H-indazole is reported to have a solubility approximately one order of magnitude higher (∼ 50 µM, calculated by the same ACD/Labs method) [1]. The lower solubility of the target compound arises from the combination of the rigid cyclobutylalkyne and the lipophilic THP group, which together increase crystal lattice energy relative to the phenyl analog. This property is pertinent for researchers designing stock solutions or in vitro assays, as it dictates the need for co‑solvents (e.g., DMSO) and limits the achievable concentration in aqueous buffers.

Solubility Pre-formulation Physicochemical profiling

Fraction of sp³ Carbons (Fsp³) as a Selectivity and Developability Marker

The Fsp³ value of 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is 0.50 (9 sp³ carbons out of 18 total carbons) [1]. This value is significantly higher than that of the phenyl‑alkyne comparator 5-(phenylethynyl)-3-fluoro-1H-indazole (Fsp³ = 0.06, assuming the THP group is absent) and exceeds the median Fsp³ of oral drugs (∼ 0.36) [2]. The elevated sp³ character is conferred by the cyclobutyl ring and the saturated THP protecting group. In kinase inhibitor discovery, higher Fsp³ has been correlated with reduced off‑target promiscuity and improved toxicological profiles [2]. Therefore, libraries built around this building block are expected to yield leads with intrinsically better selectivity than those derived from purely aromatic scaffolds.

Drug-likeness Fsp³ Kinase selectivity

Regioselective Synthetic Utility Validated by FGFR Patent Chemistry

The THP‑protected indazole scaffold is explicitly claimed in patent RU2719428C2 as the key intermediate for preparing FGFR‑selective kinase inhibitors [1]. In the disclosed synthetic route, the THP group at N1 prevents competing metalation and enables high‑yielding Sonogashira coupling at the 5‑position, after which the THP moiety is cleaved under mild acidic conditions to liberate the NH‑indazole pharmacophore. Attempts to perform the same sequence on unprotected 1H‑indazole substrates resulted in complex mixtures and significantly lower overall yields (typical reported yields < 40% for unprotected vs. > 75% for THP‑protected) [1]. This established route directly validates the selection of this specific building block for programs targeting the FGFR kinase family.

Synthetic intermediate FGFR inhibitor Protecting group strategy

Commercial Purity Consistency Across Suppliers

Multiple independent suppliers report standardized purity levels for this compound. Bidepharm offers the product at 95% purity with batch‑specific QC documentation (NMR, HPLC, GC) . Leyan supplies the same compound at 98% purity . The consistency of these high purity specifications indicates a well‑established manufacturing process and reduces the risk of batch‑to‑batch variability in subsequent synthetic steps. In contrast, closely related but less common analogs such as 5-(cyclopropylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are not routinely stocked and often require custom synthesis with undefined purity.

Quality control Purity Procurement

Optimal Application Scenarios for 5-(Cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole


FGFR‑Targeted Lead Optimization Libraries

The THP‑protected scaffold is the direct starting material for the FGFR inhibitor series described in RU2719428C2 [1]. Researchers constructing focused libraries around this chemotype can bypass the low‑yielding protection step and immediately diversify at the 5‑position via Sonogashira or Suzuki couplings, thereby accelerating SAR cycles.

Kinase Probe Synthesis Requiring High Fsp³ Content

Medicinal chemistry programs that prioritize sp³‑rich scaffolds to improve selectivity and reduce hERG or CYP liabilities benefit from incorporating this building block early in the design phase. Its Fsp³ of 0.50 places it well above the threshold associated with clinical candidates, as quantified in the ‘Escape from Flatland’ analysis [2].

Development of Fluorinated PET Tracer Precursors

The 3‑fluoro substituent provides a handle for isotopic labeling (¹⁸F) and can be exploited in the synthesis of positron emission tomography (PET) tracers. The unique cyclobutylalkyne group offers a structurally distinct vector that can occupy hydrophobic kinase pockets not accessible to conventional phenyl‑alkyne probes.

Industrial‑Scale API Intermediate Supply

The reproducible commercial purity (95–98%) and multi‑gram availability from established suppliers make this compound a dependable intermediate for process chemistry groups scaling up kinase inhibitor candidates. The documented synthetic yield advantage (≥ 1.9‑fold) over unprotected indazoles directly reduces cost‑of‑goods for the final active pharmaceutical ingredient.

Quote Request

Request a Quote for 5-(cyclobutylethynyl)-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.